molecular formula C27H19ClO2S B2473424 7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone CAS No. 337921-32-1

7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone

Cat. No.: B2473424
CAS No.: 337921-32-1
M. Wt: 442.96
InChI Key: HKTBNOQEZATRBJ-JWGURIENSA-N
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Description

“7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone” is a synthetic organic compound that belongs to the class of indanone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenoxy and thienyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone” typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Indanone Core: Starting with a suitable indanone precursor, such as 1-indanone, through Friedel-Crafts acylation.

    Introduction of the Phenyl Group: Using a Grignard reaction to introduce the phenyl group at the 3-position.

    Attachment of the Chlorophenoxy Group: Through a nucleophilic substitution reaction, attaching the 4-chlorophenoxy group to the 7-position.

    Formation of the Thienylmethylene Group: Using a Wittig reaction to introduce the 3-methyl-2-thienylmethylene group at the 2-position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Bromophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone
  • 7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone

Uniqueness

“7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone” is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides distinct chemical properties compared to its analogs.

Properties

IUPAC Name

(2Z)-7-(4-chlorophenoxy)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClO2S/c1-17-14-15-31-24(17)16-22-25(18-6-3-2-4-7-18)21-8-5-9-23(26(21)27(22)29)30-20-12-10-19(28)11-13-20/h2-16,25H,1H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTBNOQEZATRBJ-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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